Enthalpy of Vaporization: 2,3-Dichlorobutane vs. Positional Isomers
The standard enthalpy of vaporization (ΔvapH°) at 25°C for 2,3-dichlorobutane is 38.4 kJ/mol [1][2]. This value is significantly lower than that of 1,4-dichlorobutane (46.36 kJ/mol) and higher than that of 1,2-dichlorobutane (40.16 kJ/mol) [3]. The observed trend is attributed to intramolecular dipole-dipole interactions that decrease with increasing carbon distance between chlorine atoms [4].
| Evidence Dimension | Standard Enthalpy of Vaporization (ΔvapH°) at 25°C |
|---|---|
| Target Compound Data | 38.4 ± 0.07 kJ/mol |
| Comparator Or Baseline | 1,4-Dichlorobutane: 46.36 ± 0.03 kJ/mol; 1,2-Dichlorobutane: 40.16 ± 0.12 kJ/mol |
| Quantified Difference | 2,3-Dichlorobutane is 17.2% lower than 1,4- and 4.4% lower than 1,2-dichlorobutane |
| Conditions | Vaporization calorimetry at 25°C |
Why This Matters
This difference directly impacts volatility, distillation separation efficiency, and vapor pressure, making 2,3-dichlorobutane the preferred choice when lower energy input for phase change is required in manufacturing or when its specific vapor pressure profile is needed.
- [1] He, J., An, X.-W., & Hu, R.-H. (1992). Enthalpies of vaporization of five dichlorobutanes. Acta Chimica Sinica, 50(10), 943-948. View Source
- [2] NIST Chemistry WebBook. Butane, 2,3-dichloro-, (R*,S*)- (CAS 4028-56-2): Phase change data. View Source
- [3] He, J., An, X., & Hu, R. (1989). Enthalpies of Vaporization of Some Multichloro-alkanes. Acta Physico-Chimica Sinica, 5(5), 511-515. View Source
- [4] He, J., An, X.-W., & Hu, R.-H. (1992). Enthalpies of vaporization of five dichlorobutanes. Acta Chimica Sinica, 50(10), 943-948. View Source
